5-Hydroxy-4-oxopentanal

描述

Structure

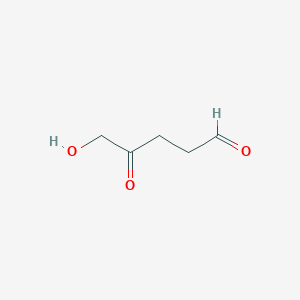

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-4-oxopentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h3,7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESHAWBRRCAEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20707302 | |

| Record name | 5-Hydroxy-4-oxopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31082-85-6 | |

| Record name | 5-Hydroxy-4-oxopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20707302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Environmental Genesis of 5 Hydroxy 4 Oxopentanal

Generation via Ozonolysis of Unsaturated Organic Compounds

The primary formation route for 5-hydroxy-4-oxopentanal in the environment is through the reaction of ozone with specific unsaturated organic molecules. This process, known as ozonolysis, involves the cleavage of carbon-carbon double bonds by ozone.

Squalene (B77637) Ozonolysis: Mechanistic Insights into this compound Formation

Squalene, a major component of human skin lipids, is a significant precursor to this compound. uci.edupnas.orgacs.org Due to its high reactivity with ozone, squalene present on skin, clothing, and in indoor dust acts as an important sink for indoor ozone and a source of various oxidation products. uci.eduacs.org

The reaction between ozone and squalene proceeds through the Criegee mechanism. pnas.orgnih.gov This involves the initial addition of ozone to one of the six double bonds in the squalene molecule to form an unstable primary ozonide. This primary ozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. pnas.orgnih.gov

This compound is considered a secondary product of squalene ozonolysis. uci.edupnas.org This means it is formed from the subsequent reaction of ozone with an unsaturated primary product of the initial squalene-ozone reaction. pnas.org While the precise multi-step mechanism is complex, it is understood that the decomposition of a Criegee intermediate generated from an unsaturated primary product leads to the formation of this compound. uci.edupnas.org It has been noted that this compound may also exist as its isomer, 4-oxopentanoic acid (levulinic acid), and they are often detected together. pnas.orgnih.govdtu.dk

Table 1: Prominent Volatile Products from Squalene Ozonolysis

| Product Name | Chemical Formula | Type |

| Acetone | C₃H₆O | Primary |

| 6-Methyl-5-hepten-2-one (6-MHO) | C₈H₁₄O | Primary |

| Geranyl acetone | C₁₃H₂₂O | Primary |

| 4-Oxopentanal (B105764) (4-OPA) | C₅H₈O₂ | Secondary |

| This compound | C₅H₈O₃ | Secondary |

| 1,4-Butanedial | C₄H₆O₂ | Secondary |

| 4-Oxobutanoic acid | C₄H₆O₃ | Secondary |

This table is based on findings from multiple studies. uci.eduacs.orgnih.gov

Role of Criegee Intermediates and Subsequent Reactions in Formation Pathways

Criegee intermediates (CIs) are critical in the formation of this compound from squalene ozonolysis. pnas.orgnih.govrsc.org These highly reactive species are formed from the decomposition of the primary ozonide. nih.gov The fate of the Criegee intermediate determines the final product distribution.

In the condensed phase, the energized Criegee intermediate can undergo collisional relaxation and then isomerize to form more stable products. nih.gov Specifically, the isomerization of different types of Criegee intermediates, such as R-CHOO and R-C(CH₃)OO, can lead to the formation of carboxylic acid groups and α-hydroxy ketone moieties, respectively. nih.gov The complex structure of squalene allows for the formation of various Criegee intermediates, which then undergo a series of reactions, ultimately leading to secondary products like this compound. uci.edupnas.org

The subsequent reactions of Criegee intermediates are varied and can include:

Reaction with water: This reaction can form α-hydroxy-hydroperoxides, which can then decompose. pnas.orgrsc.org

Reaction with carbonyls: This can lead to the formation of secondary ozonides. pnas.orgrsc.org

Isomerization: The CI can rearrange internally to form other functional groups. nih.govrsc.org

The specific pathway leading to this compound involves a sequence of these reactions, starting from the Criegee intermediates generated from the primary ozonolysis products of squalene. uci.edursc.org

Influence of Environmental Parameters on this compound Yields (e.g., Relative Humidity)

Environmental conditions, particularly relative humidity (RH), have a significant impact on the products of squalene ozonolysis. acs.orgnih.govrsc.org Increasing relative humidity has been shown to alter the reaction pathways of Criegee intermediates. nih.govrsc.org

Specifically, higher RH can increase the concentration of secondary carbonyls because the Criegee intermediates react more readily with water vapor. acs.orgnih.govrsc.org This shifts the product distribution away from compounds formed through other competing pathways, such as certain carboxylic acids and hydroxy ketones. rsc.org

However, the effect of RH on the yield of this compound is complex. Some studies suggest that its formation, along with its isomer levulinic acid, shows a discernible RH effect only at high ozone exposures, with lower yields at higher RH. dtu.dk For instance, at a high ozone exposure, a 70% RH resulted in a lower yield compared to a 30% RH. dtu.dk Another study indicated that the time-concentration data for the related compound 4-oxopentanal during its formation from the OH radical-initiated reaction of 5-hydroxy-2-pentanone was independent of relative humidity (in the 0–50% range). researchgate.net The response of this compound to changes in RH can be dampened because it forms slowly and continuously from various precursors. rsc.org

Table 2: Effect of Relative Humidity on Squalene Ozonolysis Products

| Product | General Trend with Increasing RH |

| Secondary Carbonyls | Increase rsc.org |

| Carboxylic Acids | Decrease rsc.org |

| Hydroxy Ketones | Decrease rsc.org |

| This compound | Complex/Decreased at high ozone exposure dtu.dk |

Production from Other Atmospheric Oxidation Processes

While the ozonolysis of squalene is a major source, this compound can also be generated through other atmospheric oxidation pathways. The oxidation of other unsaturated organic compounds, particularly those with similar structural motifs to squalene fragments, can potentially lead to its formation. For example, the ozonolysis of other terpenes and unsaturated fatty acids found on plant surfaces and in indoor environments can also contribute to the atmospheric burden of this compound. uci.edupnas.org

Additionally, the gas-phase reactions of alkanes with hydroxyl (OH) radicals are a major source of 1,4-hydroxycarbonyls in the atmosphere. researchgate.net While not a direct precursor, the study of the reactions of compounds like 5-hydroxy-2-pentanone with OH radicals provides insight into the atmospheric chemistry of hydroxycarbonyls and the formation of related oxo-aldehydes. researchgate.net For instance, the reaction of OH radicals with 5-hydroxy-2-pentanone yields 4-oxopentanal, a structurally similar compound. researchgate.net

Furthermore, research into the aqueous-phase hydrogenation of furfural (B47365) has shown that under certain conditions, 5-hydroxy-2-pentanone and 4-oxopentanal can be produced. aip.org While this is a synthetic pathway, it highlights the potential for the formation of such compounds from biomass-derived precursors under specific catalytic conditions.

Chemical Reactivity and Transformation Studies of 5 Hydroxy 4 Oxopentanal

Intra- and Intermolecular Reactions of the Hydroxyl and Carbonyl Groups

The presence of both nucleophilic (hydroxyl) and electrophilic (carbonyl) centers within the same molecule allows for a range of intra- and intermolecular reactions.

In the gas phase and under certain atmospheric conditions, 1,4-hydroxycarbonyls like 5-hydroxy-4-oxopentanal can undergo acid-catalyzed intramolecular cyclization. publish.csiro.au This reaction leads to the formation of a cyclic hemiacetal. publish.csiro.auescholarship.org This cyclized form can subsequently dehydrate to yield highly reactive dihydrofurans. publish.csiro.au This cyclization and dehydration process is particularly noted to occur at lower water vapor concentrations, corresponding to relative humidity of approximately 20% or less at 296 K. publish.csiro.au

The aldehyde group in this compound is particularly reactive. escholarship.org It can participate in intermolecular reactions, such as hemiacetal formation, by coupling with hydroxyl groups of other molecules. escholarship.org In biological contexts, the ketoaldehyde functionality can form Schiff bases with amino groups present in proteins, potentially leading to modifications of protein function.

Further Oxidation and Reduction Pathways

The carbonyl and hydroxyl groups of this compound are susceptible to both oxidation and reduction, leading to a variety of derivative compounds.

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid. For instance, this compound can be oxidized to 4-oxopentanoic acid (levulinic acid). nih.gov This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. In atmospheric chemistry, this compound is a secondary product of squalene (B77637) ozonolysis, and its isomer, 4-oxopentanoic acid, is also detected as a product, suggesting that such oxidative pathways occur in the environment. nih.govuci.edunih.gov

Reduction: The carbonyl groups of this compound can be reduced to hydroxyl groups. A notable synthetic application involves the reduction of this compound to yield pentane-1,2,5-triol. nih.gov This transformation is accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727). nih.gov This reduction is a key step in synthetic pathways that utilize biomass-derived furanics to produce valuable polyols. researchgate.net

A summary of common oxidation and reduction reactions is presented below:

| Reaction Type | Reagent/Condition | Product |

| Oxidation | Oxidizing agents | 4-Oxopentanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | Pentane-1,2,5-triol |

Participation in Oligomerization and Condensation Processes

This compound is an active participant in reactions that lead to the formation of larger molecules through oligomerization and condensation. These processes are particularly relevant in the context of atmospheric brown carbon formation.

A significant reaction pathway involves the interaction of this compound with ammonia (B1221849) or ammonium (B1175870) sulfate. uci.edu This reaction is known to produce brown carbon (BrC), which are light-absorbing organic aerosols. uci.edu The proposed mechanism suggests that this compound first reacts with ammonia to form 2-methyl pyrrole (B145914). uci.edu While 2-methyl pyrrole itself does not absorb visible light, it can further react with another molecule of this compound, leading to the formation of larger, light-absorbing oligomers. uci.edu The dehydration process plays a crucial role, as the formation of BrC is greatly accelerated by the evaporation of the aqueous solution. uci.edu

Furthermore, this compound can undergo condensation reactions such as the Knoevenagel condensation. sci-hub.se This type of reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. sci-hub.se It can react with various amines, including secondary and tertiary amines, to form enamines or undergo aldol (B89426) condensation reactions, respectively, leading to oligomerization. uci.edu

| Process | Reactant(s) | Key Intermediate/Product | Significance |

| Browning Reaction | Ammonia / Ammonium Sulfate | 2-Methyl Pyrrole, Oligomers | Formation of Atmospheric Brown Carbon |

| Condensation | Active Methylene Compounds | α,β-Unsaturated Ketones | Organic Synthesis |

| Reaction with Amines | Secondary/Tertiary Amines | Enamines, Aldol Products | Oligomerization |

Stability and Degradation in Various Chemical Environments

The stability of this compound is highly dependent on its environment due to its reactive functional groups.

In the atmosphere, its primary degradation pathway is through reaction with hydroxyl (OH) radicals. publish.csiro.auresearchgate.net The rate constant for the gas-phase reaction of this compound with OH radicals has been determined to be (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. publish.csiro.auresearchgate.net This reaction is a key step in the atmospheric lifecycle of this compound. Studies have shown that the molar formation yield of 4-oxopentanal (B105764) (a related compound) from the OH radical-initiated reaction of 5-hydroxy-2-pentanone is 17 ± 5%. publish.csiro.auresearchgate.net

The compound's stability in aqueous solution is influenced by pH and the presence of other reactive species. As mentioned, it can undergo acid-catalyzed cyclization. publish.csiro.au In the presence of ammonia or amines, it readily participates in browning reactions, indicating its instability in such chemical environments. uci.edu The dehydration that accompanies these reactions suggests that its stability is lower in evaporating aqueous aerosols. uci.edu

Under thermal stress, compounds with similar structures, like 4-oxopentanal, have been shown to react with biological molecules such as cytosine residues in oligonucleotides, suggesting potential degradation pathways involving reactions with biomolecules under certain conditions. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Hydroxy 4 Oxopentanal

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the analysis of 5-Hydroxy-4-oxopentanal, providing essential information on its molecular weight and structure.

High-Resolution Mass Spectrometry (HR-MS) coupled with soft ionization techniques like Electrospray Ionization (ESI) is invaluable for analyzing condensed-phase products, such as those formed during the ozonolysis of organic compounds. uci.edu In studies of squalene (B77637) oxidation, ESI-HR-MS has been employed to analyze the complex mixture of products formed, which includes this compound. uci.edu This technique is particularly powerful because it allows for the determination of the exact elemental composition of the detected ions from their high-resolution mass-to-charge ratios, confirming the presence of C₅H₈O₃. nih.govuci.edu ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts, minimizing fragmentation and preserving the molecular ion for accurate mass determination. mdpi.com This is crucial for distinguishing this compound from other isomeric or isobaric compounds within a complex sample. uci.edu Research has shown that ESI-MS can detect a vast number of molecular formulas in aerosol samples, with simulations matching a significant percentage of the experimentally observed oxidation products, including hydroxy-carbonyl compounds like this compound. uci.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. However, due to the polarity and thermal lability of multifunctional carbonyls like this compound, direct analysis by GC is challenging. copernicus.org To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. copernicus.orgnih.gov

A common and effective derivatization agent for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net PFBHA reacts with the carbonyl groups of this compound to form oxime derivatives. researchgate.net This process significantly improves the chromatographic properties of the compound, allowing for its separation and detection by GC-MS. copernicus.org Studies investigating the products of the OH radical-initiated reaction of 5-hydroxy-2-pentanone have successfully used on-fiber derivatization with PFBHA, followed by GC analysis, to monitor and quantify the formation of 4-oxopentanal (B105764), a related dicarbonyl. researchgate.net This same strategy is applicable to this compound. The resulting PFBHA-oxime derivative yields a characteristic mass spectrum under electron impact (EI) ionization, which allows for unambiguous identification and quantification. nih.gov

| Derivatization Agent | Target Functional Group | Technique | Purpose |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (aldehyde and ketone) | GC-MS | Increases volatility and thermal stability for gas chromatographic analysis. copernicus.orgresearchgate.net |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Hydroxyl | GC-MS | Derivatizes hydroxyl groups to improve thermal stability and volatility. copernicus.org |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from the intricate mixtures in which it is often found, such as secondary organic aerosols (SOA) or products of chemical synthesis. uci.eduresearchgate.net

Gas Chromatography (GC) , as mentioned previously, is primarily used in conjunction with mass spectrometry (GC-MS). scielo.br The separation on the GC column is based on the volatility and polarity of the derivatized analytes. nih.gov A capillary column, such as an HP-5MS, is typically used, with a programmed temperature gradient to elute compounds over a wide range of boiling points. nih.gov This allows for the effective separation of this compound derivatives from other reaction products and matrix components before they enter the mass spectrometer for detection. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly suited for analyzing less volatile or thermally labile compounds without derivatization. researchgate.netupsi.edu.my HPLC can be used to separate this compound from aqueous samples or reaction media. researchgate.net For instance, HPLC has been used to analyze the oxidation products of solanesol, which include 4-oxopentanal, after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This approach can be adapted for this compound. The separation is achieved based on the compound's polarity and its interaction with the stationary phase of the HPLC column. Detection can be accomplished using a UV detector (if a chromophoric derivative is used) or, more powerfully, by interfacing the HPLC with a mass spectrometer (LC-MS). mdpi.comnii.ac.jp

In-Situ Monitoring Approaches for Environmental Studies

Monitoring the formation and concentration of reactive species like this compound in real-time within environmental settings presents a significant analytical challenge. In-situ techniques are designed to minimize sample handling and degradation, providing a more accurate representation of atmospheric or indoor conditions.

One approach involves in-situ atmospheric pressure ionization mass spectrometry (API-MS), which can directly sample and analyze gas-phase reaction products. researchgate.net This method was used to observe dicarbonyl products from the reaction of OH radicals with 5-hydroxy-2-pentanone, demonstrating its capability for real-time monitoring of related compounds. researchgate.net

Another common method for environmental studies is the collection of gaseous compounds on sorbent cartridges for subsequent laboratory analysis. copernicus.org To capture and stabilize reactive carbonyls like this compound, cartridges can be impregnated with a derivatizing agent such as PFBHA prior to sampling. copernicus.org During sampling, ambient air is drawn through the cartridge, and the target carbonyl compounds are trapped and simultaneously derivatized on the sorbent material. copernicus.org This in-situ derivatization stabilizes the analyte for transport and later analysis by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). copernicus.org This technique has been successfully applied in field campaigns to measure a wide range of oxygenated volatile organic compounds (OVOCs). copernicus.org

| Technique | Application for this compound | Key Findings/Capabilities |

| ESI-HR-MS | Identification in complex mixtures (e.g., ozonolysis products). uci.edu | Provides exact mass and elemental composition, confirming the presence of C₅H₈O₃ in secondary organic aerosols. nih.govuci.edu |

| GC-MS | Quantification and identification after derivatization. researchgate.net | Requires derivatization with agents like PFBHA to enhance volatility. nih.govresearchgate.net Allows for separation from isomers and other compounds. |

| HPLC | Separation from aqueous mixtures and complex samples. researchgate.netnih.gov | Can be used with or without derivatization; coupling with MS (LC-MS) enhances detection selectivity. nii.ac.jp |

| In-Situ API-MS | Real-time monitoring of formation in gas-phase reactions. researchgate.net | Allows for direct detection of reaction products as they are formed. researchgate.net |

| Sorbent Sampling with In-Situ Derivatization | Environmental air monitoring. copernicus.org | Stabilizes the reactive compound upon collection for later TD-GC-MS analysis. copernicus.org |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. While specific NMR studies focusing exclusively on this compound are not prominent in the searched literature, the principles of NMR can be applied to predict its spectral features.

A ¹H NMR spectrum would provide key information. The aldehydic proton (-CHO) would appear as a characteristic triplet at a downfield chemical shift (typically δ 9-10 ppm). The protons of the methylene (B1212753) group adjacent to the aldehyde (C2) and the methylene group adjacent to that (C3) would appear as complex multiplets in the aliphatic region. The methylene group attached to the hydroxyl function (C5, -CH₂OH) would likely appear as a singlet or a doublet, depending on the solvent and coupling to the hydroxyl proton, while the hydroxyl proton itself (-OH) would be a broad singlet.

A ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. spectrabase.com The two carbonyl carbons (aldehyde and ketone) would have the largest chemical shifts (typically δ 190-210 ppm). The carbon bearing the hydroxyl group (-CH₂OH) would be found around δ 60-70 ppm, and the two methylene carbons in the chain would appear in the upfield aliphatic region. By confirming the number of signals and their chemical shifts and multiplicities, NMR spectroscopy can provide definitive proof of the this compound structure.

Theoretical and Computational Chemistry Investigations of 5 Hydroxy 4 Oxopentanal

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of compounds like 5-hydroxy-4-oxopentanal. These computational methods allow for the prediction of the molecule's three-dimensional structure, bond characteristics, and electronic landscape, which govern its reactivity.

While specific, in-depth quantum chemical treatises solely on this compound are not abundant in the literature, its properties can be reliably computed. Standard computational chemistry software can determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential can be mapped. These calculations are foundational for understanding its reactivity, particularly its susceptibility to nucleophilic or electrophilic attack and its role as a hydrogen bond donor and acceptor.

Computed properties for this compound are available from public databases, which aggregate computational data. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | PubChem nih.gov |

| Molecular Weight | 116.11 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChIKey | HESHAWBRRCAEDM-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | C(CC(=O)CO)C=O | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 116.047344113 Da | PubChem nih.gov |

| Topological Polar Surface Area | 54.4 Ų | PubChem nih.gov |

| XLogP3-AA (logP) | -1.3 | PubChem nih.gov |

Mechanistic Modeling of Formation and Reaction Pathways (e.g., Computational Brewing Application (COBRA) Simulations)

This compound has been identified as a secondary product of squalene (B77637) ozonolysis. uci.eduacs.org Squalene is a major component of human skin lipids, and its reaction with ozone is a significant source of volatile organic compounds (VOCs) and secondary organic aerosol (SOA) in indoor environments. nih.govnih.gov

The formation of this compound occurs through a complex series of reactions involving Criegee intermediates, which are formed from the initial attack of ozone on the double bonds of squalene. acs.orgnih.gov The fate of these intermediates is highly dependent on environmental conditions, such as relative humidity (RH). rsc.orgacs.org Increasing RH generally favors the reaction of Criegee intermediates with water, which can lead to an increased yield of certain gas-phase carbonyls. rsc.orgrsc.org Models have shown that this compound can accumulate in the gas phase over time from a variety of precursors. rsc.org

To manage the immense complexity of such reaction systems, mechanistic modeling tools are employed. The Computational Brewing Application (COBRA) is one such tool used to simulate the oxidation of complex organic molecules like squalene. uci.edunih.gov COBRA operates by applying a defined set of chemical transformation rules to a starting molecule, iteratively generating a vast network of potential products. uci.eduescholarship.org In simulations of squalene ozonolysis, COBRA generated over a billion unique molecular structures, corresponding to thousands of distinct elemental formulas. uci.edu These simulations successfully predicted the formation of this compound (often abbreviated as 5-OH-4-OPA) and other observed products, matching over 83% of the products identified experimentally via mass spectrometry. uci.eduacs.orgnih.gov The model highlights that molecules like this compound, which possess both hydroxyl and carbonyl groups, are particularly active in cross-coupling reactions, such as hemiacetal formation, contributing to the growth of organic aerosols. escholarship.org

Kinetic Modeling for Atmospheric Fate Prediction

The atmospheric lifetime and ultimate fate of this compound are primarily determined by its reaction rates with key atmospheric oxidants, principally the hydroxyl radical (•OH). Kinetic modeling is used to predict how quickly the compound will be removed from the atmosphere.

Additionally, studies on the •OH radical-initiated reaction of 5-hydroxy-2-pentanone show that 4-oxopentanal (B105764) is a first-generation product with a molar formation yield of 17 ± 5%. researchgate.netpublish.csiro.au This demonstrates that hydroxycarbonyls are precursors to dicarbonyls in atmospheric reaction chains. Given its structure, this compound is expected to have a similar reactivity towards •OH radicals, leading to a relatively short atmospheric lifetime, likely on the order of hours to a day, depending on •OH concentrations. The presence of multiple functional groups provides several sites for •OH attack, including H-abstraction from the C-H bonds or the hydroxyl group.

Table 2: Relevant Kinetic Data for Atmospheric Modeling

| Reaction | Rate Constant (kOH) at 296 K (cm³ molecule⁻¹ s⁻¹) | Compound | Source |

|---|---|---|---|

| OH + 4-oxopentanal | (1.2 ± 0.5) × 10⁻¹¹ | 4-oxopentanal | Aschmann et al. researchgate.netpublish.csiro.au |

| OH + 5-hydroxy-2-pentanone | (1.6 ± 0.4) × 10⁻¹¹ | 5-hydroxy-2-pentanone | Aschmann et al. researchgate.net |

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for investigating the behavior of molecules at interfaces, such as the air-water interface, the surface of aerosol particles, or indoor surfaces like glass and painted walls. annualreviews.org These simulations model the movement of atoms and molecules over time, providing insight into the interactions that govern interfacial phenomena.

For a molecule like this compound, MD simulations can elucidate its behavior when it partitions from the gas phase to a condensed phase. Studies have used MD to explore the interactions of various volatile organic compounds with indoor-relevant surfaces, such as hydroxylated silica (B1680970) (a proxy for glass) and titanium dioxide (a component of paint). annualreviews.org Such simulations can reveal the preferred orientation of the molecule at the surface, the strength of its adsorption, and the specific interactions (e.g., hydrogen bonding) between its functional groups and the surface material.

While specific MD studies focusing exclusively on this compound are not prominent, the methodology has been applied to its precursors and related ozonolysis products. researchgate.net These simulations are crucial for understanding the reacto-diffusive length of oxidants like ozone in organic matrices (e.g., squalene) and how surface concentrations of reactants can differ from bulk concentrations. rsc.org For this compound, MD simulations could predict its tendency to adsorb to indoor surfaces, its potential to be solvated by adsorbed water layers, and its availability for heterogeneous reactions, which are critical for accurately modeling indoor air quality and human exposure. researchgate.net

Table of Compounds Mentioned

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₈O₃ |

| 4-oxopentanal | C₅H₈O₂ |

| 5-hydroxy-2-pentanone | C₅H₁₀O₂ |

| Acetone | C₃H₆O |

| Criegee intermediate | General |

| Furfuryl alcohol | C₅H₆O₂ |

| Geranyl acetone | C₁₃H₂₂O |

| Ozone | O₃ |

| Squalene | C₃₀H₅₀ |

| Titanium dioxide | TiO₂ |

| 4-oxobutanoic acid | C₄H₆O₃ |

| 1,4-butanedial | C₄H₆O₂ |

| 6-methyl-5-hepten-2-one | C₈H₁₄O |

| Hydroxyacetone | C₃H₆O₂ |

| Levulinic acid | C₅H₈O₃ |

Research on Biological and Environmental Significance of 5 Hydroxy 4 Oxopentanal

Role as a Constituent of Indoor Air Chemistry and Human Bioeffluents

5-Hydroxy-4-oxopentanal has been identified as a secondary product in indoor environments, primarily resulting from the ozonolysis of squalene (B77637), a major component of human skin lipids. pnas.orgamazonaws.comnih.govacs.orguci.edunih.gov The simple presence of humans in an indoor space can lead to the emission of this compound. amazonaws.comescholarship.orgresearchgate.net When ozone, a common indoor pollutant, reacts with squalene on skin, hair, or clothing, it generates a variety of volatile organic compounds (VOCs), including this compound. pnas.orgamazonaws.comnih.gov

The formation of this compound and other oxidation products from human bioeffluents demonstrates the significant impact of human presence on indoor air chemistry. amazonaws.comnih.gov These reactions can alter the chemical composition of indoor air, and the resulting products may influence perceived air quality. researchgate.net Studies have shown that the concentration of these oxidation products, including this compound, can increase in the presence of people, especially when ozone levels are elevated. nih.govescholarship.org It is often detected alongside its isomer, 4-oxopentanoic acid (levulinic acid). pnas.orgnih.govescholarship.org

The table below summarizes key findings related to the presence of this compound in indoor environments.

| Finding | Precursor | Formation Process | Significance | References |

| Detection in indoor air | Squalene (from human skin lipids) | Ozonolysis | Contributes to the chemical complexity of indoor air influenced by human presence. | pnas.orgamazonaws.comnih.govacs.orguci.edunih.gov |

| Identified as a human bioeffluent | Squalene | Reaction with ozone on skin surfaces | Demonstrates the role of humans as a source of secondary indoor air pollutants. | amazonaws.comescholarship.orgresearchgate.net |

| Co-occurrence with other compounds | Squalene | Ozonolysis | Often found with other oxidation products like 4-oxopentanal (B105764) and its isomer, levulinic acid. | pnas.orgnih.govescholarship.org |

Contribution to Secondary Organic Aerosol (SOA) Formation Research

Research has indicated that this compound is a product in chemical reactions that are relevant to the formation of secondary organic aerosols (SOA). dntb.gov.uaresearchgate.net SOA is formed in the atmosphere when volatile organic compounds are oxidized to form less volatile products that can then condense into particles. 1,4-Hydroxycarbonyls, a class of compounds to which this compound belongs, are recognized as major products of the gas-phase reactions of alkanes with hydroxyl (OH) radicals. dntb.gov.uaresearchgate.net

These hydroxycarbonyls can further react in the atmosphere, contributing to the growth of aerosol particles. dntb.gov.uaresearchgate.net For instance, they can undergo acid-catalyzed cyclization and subsequent dehydration to form highly reactive dihydrofurans. dntb.gov.uaresearchgate.net The formation of this compound from the oxidation of precursor compounds highlights a pathway through which gas-phase chemistry can lead to the production of compounds that may participate in SOA formation. uci.edu

The table below details research findings on the role of this compound in SOA formation.

| Precursor Compound | Oxidant | Key Finding | Implication for SOA Research | References |

| n-Alkanes | OH radical | 1,4-Hydroxycarbonyls are major products. | Identifies a significant class of SOA precursors. | dntb.gov.uaresearchgate.net |

| Squalene | Ozone | Formation of various oxidized products, including this compound. | Highlights a biogenic source of compounds that can contribute to SOA. | uci.edu |

| 5-hydroxy-2-pentanone | OH radical | Formation of 4-oxopentanal, a related dicarbonyl. | Provides insight into the atmospheric degradation pathways of oxygenated VOCs that can lead to SOA components. | dntb.gov.uaresearchgate.netpublish.csiro.au |

Interactions with Environmental Oxidants (e.g., Ozone, Hydroxyl Radicals)

This compound is formed through the interaction of precursor molecules with environmental oxidants, primarily ozone (O₃) and hydroxyl radicals (OH).

The reaction of ozone with squalene, present on human skin, is a significant indoor source of this compound. pnas.orgamazonaws.comnih.gov This reaction proceeds via the Criegee mechanism, where ozone attacks the double bonds in the squalene molecule, leading to the formation of a primary ozonide that decomposes into a carbonyl and a Criegee intermediate. escholarship.orgnih.gov These reactive intermediates can then undergo further reactions to form a variety of stable products, including this compound. pnas.orgnih.gov The presence of a human occupant can remove a significant fraction of ozone in a typical room, leading to the emission of these volatile oxidation products. nih.gov

Hydroxyl radicals are highly reactive oxidants in the atmosphere. nih.gov While direct studies on the reaction of OH radicals with this compound are not extensively detailed in the provided context, the formation of related 1,4-hydroxycarbonyls from the reaction of alkanes with OH radicals is well-established. dntb.gov.uaresearchgate.net For example, 4-oxopentanal is a first-generation product of the OH radical-initiated reaction of 5-hydroxy-2-pentanone. dntb.gov.uaresearchgate.netpublish.csiro.au The rate constant for the reaction of OH with the related compound 4-oxopentanal has been determined to be (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. dntb.gov.uapublish.csiro.au This indicates that such carbonyl compounds are reactive towards OH radicals in the atmosphere.

The table below summarizes the interactions of precursors of this compound with environmental oxidants.

| Precursor | Oxidant | Environment | Products Include | Significance | References |

| Squalene | Ozone (O₃) | Indoor Air | This compound, 4-oxopentanal, acetone, geranyl acetone | Demonstrates a key pathway for the formation of this compound from human bioeffluents. | pnas.orgamazonaws.comnih.govacs.orguci.edunih.gov |

| n-Alkanes | Hydroxyl Radical (OH) | Atmosphere | 1,4-Hydroxycarbonyls | Establishes a major atmospheric formation route for the class of compounds to which this compound belongs. | dntb.gov.uaresearchgate.netnih.gov |

| 5-hydroxy-2-pentanone | Hydroxyl Radical (OH) | Laboratory Studies | 4-oxopentanal | Provides a model for the atmospheric oxidation of oxygenated VOCs. | dntb.gov.uaresearchgate.netpublish.csiro.au |

Synthetic Utility and Future Research Avenues for 5 Hydroxy 4 Oxopentanal

Potential as a Synthetic Building Block for Novel Organic Molecules

5-Hydroxy-4-oxopentanal serves as a crucial intermediate in the synthesis of biorenewable platform molecules. Its utility is prominently demonstrated in the production of pentane-1,2,5-triol (PT), a C5 alcohol with significant industrial applications, including the production of polyurethanes, polyesters, and polyethers. researchgate.net

The synthesis of this compound often originates from furfuryl alcohol, a bio-based chemical derived from lignocellulosic biomass. mdpi.com The process typically involves:

Achmatowicz Rearrangement: Furfuryl alcohol is converted to 6-hydroxy-(2H)-pyran-3(6H)-one. mdpi.com

Hydrogenation: The intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one, is then hydrogenated using a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. This reaction mixture is filtered, and the solvent is removed under reduced pressure to yield this compound as a pale-yellow oil. mdpi.com

Once synthesized, this compound is readily converted into other useful molecules. A primary example is its reduction to pentane-1,2,5-triol. This transformation is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a methanol (B129727) solvent. mdpi.com The resulting pentane-1,2,5-triol has been successfully used to create novel functional nanogels and hydrogels for advanced applications such as drug delivery systems. researchgate.netmdpi.com

Table 1: Synthesis of Pentane-1,2,5-triol from Furfuryl Alcohol via this compound

| Step | Reactant(s) | Key Reagents/Catalysts | Product | Description | Reference |

| 1 | Furfuryl alcohol | Acetonitrile, TS-1 catalyst, H₂O₂ | 6-hydroxy-(2H)-pyran-3(6H)-one | Achmatowicz rearrangement | mdpi.com |

| 2 | 6-hydroxy-(2H)-pyran-3(6H)-one | Ethanol, Pd/C, H₂ atmosphere | This compound | Hydrogenation of the intermediate | mdpi.com |

| 3 | This compound | Methanol, Sodium Borohydride (NaBH₄) | Pentane-1,2,5-triol | Reduction of the keto-aldehyde | mdpi.com |

Emerging Research Directions in Environmental Chemistry and Atmospheric Science

While research on the atmospheric chemistry of this compound is still developing, studies on structurally similar compounds provide significant insights into its potential environmental role. 1,4-hydroxycarbonyls are recognized as major products from the gas-phase reactions of alkanes with hydroxyl (OH) radicals in the atmosphere. publish.csiro.audntb.gov.uapublish.csiro.aupublish.csiro.au

A related compound, 4-oxopentanal (B105764), is known to be a first-generation product of the OH radical-initiated reaction of 5-hydroxy-2-pentanone. publish.csiro.audntb.gov.uaresearchgate.net The molar formation yield of 4-oxopentanal from this reaction in the presence of nitric oxide (NO) was found to be 17 ± 5%. publish.csiro.audntb.gov.uaresearchgate.net The rate constant for the reaction between the OH radical and 4-oxopentanal was determined to be (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. publish.csiro.aupublish.csiro.auresearchgate.net

More directly, this compound has been identified in studies on the heterogeneous ozonolysis of squalene (B77637), a compound found in human skin oils. dtu.dk The formation of gas-phase products from this reaction, including this compound, was shown to be dependent on the concentration of water vapor (relative humidity). dtu.dk This finding is significant for indoor air quality research, as it suggests that the chemical composition of indoor air can be influenced by reactions occurring on human skin, with humidity playing a critical role in the product distribution. dtu.dk Understanding these reaction pathways is crucial because the resulting products can impact indoor air chemistry and potentially contribute to the formation of secondary organic aerosols. publish.csiro.au

Table 2: Atmospheric Chemistry Research Findings for Related Carbonyls

| Compound | Precursor | Reaction | Key Finding | Significance | Reference |

| 4-Oxopentanal | 5-Hydroxy-2-pentanone | OH radical-initiated reaction | Molar formation yield: 17 ± 5% | Understanding alkane degradation pathways in the atmosphere | publish.csiro.audntb.gov.uaresearchgate.net |

| 4-Oxopentanal | - | Reaction with OH radical | Rate constant: (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Quantifying the atmospheric lifetime and reactivity of dicarbonyls | publish.csiro.aupublish.csiro.auresearchgate.net |

| This compound | Squalene | Heterogeneous Ozonolysis | Formation is dependent on relative humidity | Important for understanding indoor air quality and chemistry | dtu.dk |

Advancements in Analytical Methodologies for Enhanced Detection and Quantification

The detection and quantification of multifunctional compounds like this compound in complex matrices, such as atmospheric samples, require sensitive and specific analytical methods. Due to the lack of commercially available standards for many reaction products, derivatization techniques are often employed. publish.csiro.au

In atmospheric studies of related dicarbonyls like 4-oxopentanal, a common and effective method involves solid-phase microextraction (SPME). publish.csiro.auresearchgate.net The SPME fibers are coated with O-(2,3,4,5,6,-pentafluorobenzyl)hydroxylamine (PFBHA), which serves as an on-fiber derivatization agent for carbonyl compounds. publish.csiro.audntb.gov.uapublish.csiro.auresearchgate.net This technique converts the target carbonyls into more stable and less polar oxime derivatives, which are then analyzed, typically by gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net This methodology allows for the sensitive detection and quantification of trace levels of carbonyls in the gas phase. Annular denuders coated with the same PFBHA reagent have also been used for sample collection from environmental chambers. publish.csiro.audntb.gov.uapublish.csiro.au These advanced methods are crucial for studying the reaction kinetics and formation yields of compounds like this compound in simulated atmospheric conditions.

Exploration of Undiscovered Chemical Transformations and Applications

The rich functionality of this compound opens avenues for numerous chemical transformations beyond its established use as a precursor to pentane-1,2,5-triol. The presence of an aldehyde, a ketone, and a hydroxyl group allows for selective reactions to generate a diverse array of novel molecules.

Potential transformations that warrant further investigation include:

Selective Oxidation: The aldehyde group is more susceptible to oxidation than the ketone or alcohol. Selective oxidation could yield 5-hydroxy-4-oxopentanoic acid, a multifunctional carboxylic acid that could serve as a monomer for new polyesters or as a chelating agent. chemicalbook.comspectrabase.com

Intramolecular Reactions: The proximity of the hydroxyl and carbonyl groups could facilitate intramolecular cyclization reactions, such as the formation of cyclic hemiacetals or hemiketals. These structures could be key intermediates for the synthesis of novel heterocyclic compounds.

Condensation Reactions: The aldehyde and ketone functionalities can participate in various condensation reactions (e.g., Aldol (B89426), Knoevenagel) with other molecules to build more complex carbon skeletons, leading to the synthesis of fine chemicals, pharmaceuticals, or agrochemicals.

The exploration of these and other chemical pathways will expand the synthetic utility of this compound, potentially establishing it as a versatile bio-based platform chemical for a new generation of sustainable products.

常见问题

How can 5-Hydroxy-4-oxopentanal be analytically distinguished from its isobaric compounds (e.g., 4-oxopentanoic acid) in gas-phase studies?

Answer:

Distinguishing isobaric compounds like this compound and 4-oxopentanoic acid requires advanced chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) can enhance volatility and separation efficiency. High-resolution liquid chromatography-mass spectrometry (LC-MS) using hydrophilic interaction liquid chromatography (HILIC) columns improves retention and resolution of polar compounds. Additionally, tandem MS (MS/MS) with collision-induced dissociation (CID) can differentiate fragmentation patterns unique to each compound. For example, this compound may exhibit distinct aldehyde-related fragments, while 4-oxopentanoic acid shows carboxylic acid-specific ions .

What synthetic pathways are commonly used to generate this compound in laboratory settings?

Answer:

this compound is primarily produced via ozonolysis of unsaturated compounds like squalene. In controlled ozonolysis experiments, squalene reacts with ozone under varying humidity conditions, yielding terminal products such as this compound. Reaction parameters (e.g., ozone concentration, humidity) must be optimized to minimize side products. Post-reaction, gas-phase products are collected on solid-phase microextraction (SPME) fibers or Tenax TA adsorbent tubes for analysis. This method is reproducible but requires careful calibration to account for low yields (~5–15 μg m⁻³ under dry conditions) .

How do environmental factors like relative humidity (RH) influence the stability and quantification of this compound?

Answer:

RH significantly impacts reaction pathways and product stability. Under dry conditions (0% RH), this compound production increases by ~50–100% compared to humid environments (30–70% RH). This suggests that water vapor competes with ozone for reactive sites, altering degradation kinetics. Researchers must standardize RH levels during experiments and employ real-time monitoring (e.g., hygrometers) to ensure reproducibility. For quantification, internal standards (e.g., deuterated analogs) and humidity-controlled calibration curves are critical .

| RH (%) | Peak Concentration (μg m⁻³) | Ozone Exposure (ppb h) |

|---|---|---|

| 0 | 15 | 30 |

| 30–70 | 5–10 | 30 |

What experimental strategies can resolve contradictions in reported reaction mechanisms involving this compound?

Answer:

Contradictions often arise from variability in experimental conditions (e.g., ozone dose, substrate purity). To address this:

- Controlled replication : Reproduce studies with identical parameters (e.g., RH, temperature).

- Isotopic labeling : Use ¹³C-labeled precursors to track reaction pathways and intermediate formation.

- Computational modeling : Validate mechanisms via density functional theory (DFT) calculations to predict energetically favorable pathways.

- Meta-analysis : Systematically compare literature data using tools like PRISMA to identify methodological outliers .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., aldehyde proton at ~9.5 ppm, ketone carbonyl at ~210 ppm).

- FT-IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups.

- High-resolution MS : Differentiates isobaric compounds via exact mass (e.g., this compound: C₅H₈O₃, exact mass 116.0473) .

How can researchers optimize experimental designs to account for the low concentrations of this compound in complex mixtures?

Answer:

- Pre-concentration : Use adsorbent tubes (e.g., Tenax TA) or SPME fibers to enrich trace analytes.

- Sensitivity enhancement : Derivatize with pentafluorobenzyl hydroxylamine (PFBHA) to improve GC-MS detection limits.

- Matrix simplification : Employ solid-phase extraction (SPE) to remove interfering compounds (e.g., levulinic acid) .

What are the known degradation products of this compound under varying atmospheric conditions?

Answer:

Under oxidative conditions, this compound degrades into smaller carbonyls (e.g., formaldehyde, acetaldehyde) via radical-mediated pathways. In aqueous environments, it may undergo hydration to form geminal diols. Long-term storage studies are limited, but refrigeration (-20°C) in inert atmospheres (N₂) is recommended to prevent polymerization .

How can interdisciplinary approaches enhance understanding of this compound’s role in atmospheric chemistry?

Answer:

- Kinetic studies : Measure reaction rate constants with OH radicals using smog chambers.

- Field measurements : Deploy portable GC-MS in ambient air sampling campaigns.

- Computational integration : Combine quantum mechanical calculations with global climate models to predict environmental impacts .

What reporting standards should researchers follow when publishing data on this compound?

Answer:

- Experimental transparency : Document ozone concentrations, RH, and calibration methods (per IUPAC guidelines).

- Data archiving : Deposit raw spectra and chromatograms in repositories like Figshare or Zenodo.

- Supplementary materials : Include detailed synthesis protocols and uncertainty analyses to enable replication .

How should literature reviews on this compound balance comprehensiveness with relevance?

Answer:

- Keyword strategy : Use Boolean operators (e.g., "this compound AND ozonolysis NOT industrial").

- Database selection : Prioritize PubMed, Scopus, and Web of Science for peer-reviewed studies.

- Critical appraisal : Apply RADAR framework (Rationale, Authority, Date, Accuracy, Relevance) to assess source credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。